molecular formula C11H10FN3O2S B2992650 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 731003-94-4

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2992650
CAS No.: 731003-94-4
M. Wt: 267.28
InChI Key: BLERKUNSBFDKJC-UHFFFAOYSA-N
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Description

2-{[5-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based compound featuring a 2-fluorophenyl substituent at position 5 and a methyl group at position 4 of the triazole ring. This compound is commercially available (Ref: 3D-GEB00394) and has been studied for its nonlinear optical (NLO) properties and biological activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c1-15-10(7-4-2-3-5-8(7)12)13-14-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLERKUNSBFDKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with fluorophenyl and acetic acid derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the sulfanyl-acetic acid moiety could contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s core structure shares similarities with other 1,2,4-triazole derivatives. Key structural variations include substituents on the triazole ring, aromatic groups, and appended functional groups (e.g., sulfonamides, morpholine, or adamantane). Below is a comparative analysis:

Table 1: Structural Analogues and Key Modifications
Compound Name Substituents (Triazole Positions 4, 5) Appended Functional Group Key Properties Reference
Target Compound 4-Methyl, 5-(2-fluorophenyl) Sulfanylacetic acid High hyperpolarizability (9× urea); commercial availability
2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine 4-Methyl, 5-adamantane Dimethylethanamine Comparable hyperpolarizability to target compound; lower than thiazole azo dyes
2-{[4-(3-Methylphenyl)-5-(3-(dimethylsulfamoyl)phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4-(3-Methylphenyl), 5-(dimethylsulfamoylphenyl) Sulfanylacetic acid Sulfamoyl group enhances solubility; studied for biological activity
2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4-Butan-2-yl, 5-phenyl Sulfanylacetic acid Lipophilic substituents may improve membrane permeability

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations using the B3LYP functional reveal:

Table 2: Hyperpolarizability Comparison
Compound β (×10⁻³⁰ esu) Reference Compound β (×10⁻³⁰ esu) Ratio (Target/Reference)
Target Compound 9.8 Urea 1.1
Target Compound 9.8 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine ~9.5 ~1.03×
Thiazole Azo Dyes ~50 Target Compound 9.8 ~0.2×

The fluorophenyl group contributes to electron-withdrawing effects, enhancing charge transfer efficiency compared to urea. However, thiazole azo dyes outperform due to extended π-conjugation .

Central Nervous System (CNS) Activity
  • Joshi and Mehta (1974) reported fluorinated triazoles as CNS depressants, highlighting the role of fluorine in enhancing blood-brain barrier penetration .

Drug Design and Structural Similarity

    Biological Activity

    2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

    Molecular Formula: C₁₁H₁₃FN₄O₂S
    Molecular Weight: 284.31 g/mol
    IUPAC Name: this compound

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

    • Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine derivatives and suitable dicarbonyl compounds.
    • Introduction of the Sulfanyl Group: The sulfanyl moiety is integrated through nucleophilic substitution reactions.
    • Acetic Acid Functionalization: The final step involves the introduction of the acetic acid group to yield the target compound.

    Biological Activity

    The biological activity of this compound has been evaluated in various studies, indicating its potential as an antimicrobial and anticancer agent.

    Antimicrobial Activity

    Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated comparable antibacterial and antifungal activities against tested organisms . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.

    Anticancer Activity

    Research indicates that triazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been reported to inhibit the growth of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines . The IC50 values for these compounds suggest potent activity, with some derivatives achieving values as low as 6.2 µM against specific cancer types .

    The proposed mechanisms by which this compound exerts its effects include:

    • Enzyme Inhibition: The triazole ring is known to interact with various enzymes involved in fungal and bacterial metabolism.
    • Receptor Modulation: The compound may modulate receptor activity linked to cell proliferation and apoptosis in cancer cells.
    • Oxidative Stress Induction: Some studies suggest that triazole derivatives can induce oxidative stress in target cells, leading to apoptosis .

    Case Studies

    Several studies have highlighted the biological activity of related triazole compounds:

    • Study on Antimicrobial Activity: A study published in Pharmaceutical Biology demonstrated that triazoles exhibited significant inhibition against Mycobacterium tuberculosis, providing a basis for further development as anti-tuberculosis agents .
    • Cytotoxicity Evaluation: Research conducted on various synthesized triazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines . The presence of fluorinated phenyl groups was particularly noted for improving biological activity.

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